molecular formula C14H16O2Se2 B236032 Dimethylthionocarbamylcholine CAS No. 139264-97-4

Dimethylthionocarbamylcholine

Cat. No.: B236032
CAS No.: 139264-97-4
M. Wt: 273.24 g/mol
InChI Key: QZKRDAIHWGNLGN-UHFFFAOYSA-N
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Description

Dimethylthionocarbamylcholine is a synthetic carbamate derivative characterized by a thionocarbamate functional group (-NHCOS-) and a choline moiety. The compound’s structure includes two methyl groups attached to the carbamate nitrogen and a quaternary ammonium group derived from choline, enhancing its solubility in aqueous environments. The choline moiety may confer affinity for cholinergic receptors or transporters, distinguishing it from conventional carbamate insecticides.

Properties

CAS No.

139264-97-4

Molecular Formula

C14H16O2Se2

Molecular Weight

273.24 g/mol

IUPAC Name

2-[dimethylamino(sulfanyl)methoxy]ethyl-trimethylazanium;bromide

InChI

InChI=1S/C8H20N2OS.BrH/c1-9(2)8(12)11-7-6-10(3,4)5;/h8H,6-7H2,1-5H3;1H

InChI Key

QZKRDAIHWGNLGN-UHFFFAOYSA-N

SMILES

CN(C)C(OCC[N+](C)(C)C)S.[Br-]

Canonical SMILES

CN(C)C(OCC[N+](C)(C)C)S.[Br-]

Synonyms

dimethylthionocarbamylcholine
DMTC-Ch

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of Dimethylthionocarbamylcholine with related carbamates:

Compound Functional Groups Key Substituents Molecular Target
This compound Thionocarbamate, quaternary ammonium Methyl, choline Hypothesized: AChE, cholinergic receptors
Thiodicarb Thiodicarbamate Methyl, thiomethyl AChE (insects)
Methomyl Carbamate Methyl, oxime AChE (broad-spectrum)
Dimetilan Carbamate Methyl, isopropyl AChE (flies, bees)
Thiolcarbamates (e.g., EPTC) Thiolcarbamate Alkyl chains Lipid synthesis (herbicides)

Key Observations :

  • Thionocarbamates vs. Thiolcarbamates: this compound contains a thionocarbamate group (-NHCOS-), whereas herbicides like EPTC feature thiolcarbamates (-NHCOS- with sulfur in a different configuration). This difference influences target specificity, with thionocarbamates often acting on nervous systems and thiolcarbamates disrupting plant lipid synthesis .

Mechanism of Action

Carbamates typically inhibit AChE by carbamylating the enzyme’s active site. For example:

  • Thiodicarb : Metabolized to methomyl, which irreversibly inhibits AChE in insects .
  • Methomyl : Rapidly inhibits AChE in both insects and mammals, necessitating strict handling protocols .

This compound’s mechanism remains speculative. Its quaternary ammonium group may facilitate binding to nicotinic acetylcholine receptors (nAChRs) or enhance blood-brain barrier penetration, distinguishing it from non-choline carbamates.

Insights :

  • This compound’s toxicity profile is uncharacterized, but structural parallels to methomyl and dimetilan suggest moderate to high mammalian toxicity.
  • The choline moiety could reduce environmental persistence compared to non-polar carbamates like EPTC .

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